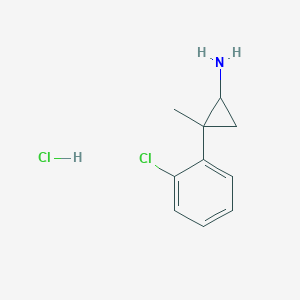
2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Descripción general
Descripción
2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride, also known as 2-MCPH, is an organic compound with a broad range of applications in scientific research. It is a cyclic amine hydrochloride with a molecular formula of C9H11Cl2N, and is used as a reagent in organic synthesis. 2-MCPH has been studied extensively in recent years due to its potential for use in laboratory experiments, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Effects and Mechanisms
The pharmacological effects and mechanisms of related compounds provide insights into the potential applications of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride. For instance, the study of oxyphencyclimine HCl, a tertiary amine, reveals its potent inhibitory effects on stomach secretions without causing mydriasis and cardioacceleration, indicating a selective action on gastric secretion and potential for gastrointestinal applications (Finkelstein et al., 1959). Similarly, the exploration of procymidone derivatives' metabolism in rats highlights the metabolic pathways and tissue distribution of such compounds, which could inform the pharmacokinetics and tissue targeting of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride (Tarui et al., 2009).
Antiprotozoal Activity
Research into the synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans, including the examination of their efficacy against Trypanosoma rhodesiense, provides a framework for evaluating the antiprotozoal potential of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride. The methodology and findings from such studies could guide the investigation into the antiprotozoal applications of this compound (Das & Boykin, 1977).
Chemoprevention Potential
Studies on compounds like chlorophyllin and its derivatives demonstrate their ability to trap mutagenic and carcinogenic compounds and prevent DNA-adduct formation, suggesting a potential chemopreventive role for 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride. Research in this area could explore the compound's capacity to bind or neutralize carcinogens, thereby reducing cancer risk (Sugiyama et al., 2002).
Duodenal Ulcer Protection
The examination of sigma ligands, such as JO 1784, reveals their protective effects against duodenal ulcers and their ability to stimulate bicarbonate secretion without significant gastric antisecretory activity. This suggests a potential application for 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride in the treatment and protection of the duodenal mucosa, possibly through similar mechanisms (Pascaud et al., 1993).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-10(6-9(10)12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCUHGPVMDZXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

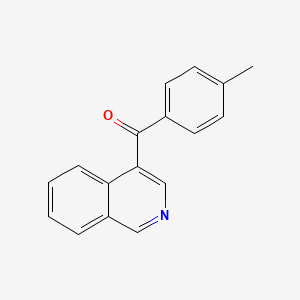
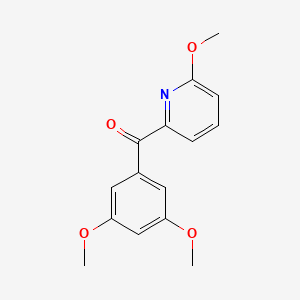

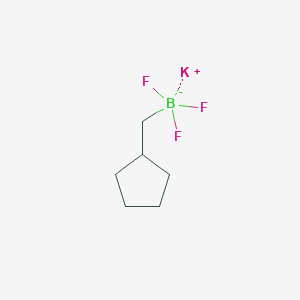
![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)
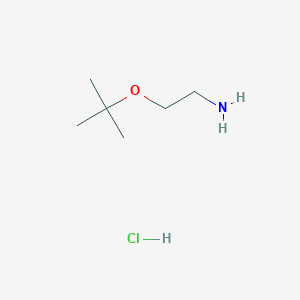
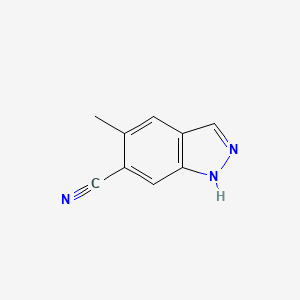
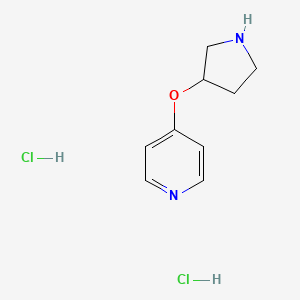
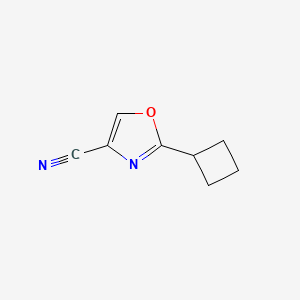
![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)